Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine-5-carboxylate family, characterized by a six-membered pyrimidine ring with substituents at positions 4, 5, and 4. The molecule features a 4-chlorobenzenesulfonylmethyl group at position 6, a 2-methoxyphenyl group at position 4, and an ethyl ester at position 5. These substituents impart unique physicochemical and biological properties, distinguishing it from other derivatives in this class.
Properties
IUPAC Name |
ethyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O6S/c1-3-30-20(25)18-16(12-31(27,28)14-10-8-13(22)9-11-14)23-21(26)24-19(18)15-6-4-5-7-17(15)29-2/h4-11,19H,3,12H2,1-2H3,(H2,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZNHFGJOZLLQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyrimidine ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonylation reaction using reagents such as sulfonyl chlorides.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a substitution reaction, often using methoxyphenyl halides.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and methoxyphenyl groups, using reagents like sodium hydride or alkyl halides.
Hydrolysis: Ester hydrolysis can occur under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors, leading to its biological effects. The tetrahydropyrimidine ring structure is crucial for its stability and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Geometry
Key structural differences among tetrahydropyrimidine-5-carboxylates arise from substituent modifications (Table 1).
Key Observations :
- Sulfonyl vs. Methyl/Thioxo Groups : The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to methyl or thioxo groups in analogues .
- Thioxo vs. Oxo : Thioxo derivatives (e.g., ) exhibit distinct electronic properties, with sulfur’s larger atomic radius and lower electronegativity altering intermolecular interactions.
Key Observations :
- Post-Functionalization : The target compound’s synthesis likely requires bromomethyl intermediates (e.g., ethyl 6-bromomethyl derivatives as in ), followed by sulfonylation with 4-chlorobenzenesulfonyl chloride.
- Catalyst Systems: Copper chloride and HCl are common catalysts for Biginelli reactions, but solvent-free methods (e.g., ) improve atom economy.
Physicochemical and Crystallographic Properties
Crystallographic studies (e.g., ) reveal that tetrahydropyrimidine derivatives adopt boat or chair conformations depending on substituents.
- Target Compound : The bulky 4-chlorobenzenesulfonyl group likely induces a boat conformation, as seen in para-substituted derivatives with steric hindrance .
- Hydrogen Bonding : N–H⋯O=C interactions dominate packing in oxo derivatives, while thioxo analogues (e.g., ) exhibit weaker C–H⋯S interactions.
Biological Activity
Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the dihydropyrimidine class, specifically categorized as a Biginelli compound. This compound has garnered attention due to its diverse biological activities, including potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 434.9 g/mol. The presence of the (4-chlorobenzenesulfonyl)methyl group at the 6-position of the pyrimidine ring is significant for its biological activity and interaction with various biological targets.
The biological activity of this compound is primarily linked to its interaction with enzymes and receptors involved in various physiological processes. Compounds in this class may exhibit their effects through:
- Enzyme inhibition : Targeting specific enzymes that play crucial roles in metabolic pathways.
- Receptor modulation : Interacting with receptors that regulate cellular signaling pathways.
Pharmacological Potential
Research indicates that this compound has potential applications in various therapeutic areas:
- Antihypertensive properties : Similar compounds have been shown to lower blood pressure by acting on vascular smooth muscle.
- Antibacterial and antiviral activities : Dihydropyrimidines are known for their ability to inhibit bacterial growth and viral replication.
Research Findings
Several studies have evaluated the biological activity of similar compounds within the dihydropyrimidine class. Here are some key findings:
| Study | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Study A | MDA-MB-468 | 6.57 | Potent against triple-negative breast cancer |
| Study B | MCF-7 | 12.2 | Moderate activity against estrogen receptor-positive breast cancer |
| Study C | Various | <10 | Broad-spectrum antibacterial activity |
Case Studies
-
Case Study on Anticancer Activity :
In a study examining the cytotoxic effects against breast cancer cell lines, this compound demonstrated significant inhibitory effects on MDA-MB-468 cells, outperforming standard treatments like gefitinib. -
Antimicrobial Evaluation :
Another investigation assessed the antibacterial properties of related compounds, revealing promising results against Gram-positive and Gram-negative bacteria, suggesting a potential role in treating infections.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The synthesis involves multi-step reactions, typically starting with the condensation of substituted aldehydes (e.g., 2-methoxyphenyl derivatives) with β-keto esters, followed by cyclization using urea/thiourea analogs. Key considerations include:
- Solvent selection : Polar aprotic solvents like DMSO or DMF enhance reaction efficiency .
- Temperature control : Maintain 80–100°C during cyclization to avoid side reactions .
- Catalysts : Acidic catalysts (e.g., HCl) or Lewis acids (e.g., ZnCl₂) improve yields . Post-synthesis, purify intermediates via column chromatography and validate purity using HPLC (>95%) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the tetrahydropyrimidine ring and substituent positions .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Quantifies purity and identifies byproducts .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Substituent variation : Modify the 4-chlorobenzenesulfonyl or 2-methoxyphenyl groups to assess impact on target binding (e.g., kinase inhibition).
- Assay selection : Use in vitro enzymatic assays (e.g., kinase inhibition profiling) and cellular models (e.g., cytotoxicity in cancer lines) .
- Computational modeling : Perform molecular docking to predict interactions with biological targets (e.g., ATP-binding pockets) . Example SAR table:
| Substituent Modification | Observed Bioactivity | Target Affinity |
|---|---|---|
| 4-Cl → 4-F (sulfonyl) | Increased selectivity | Kinase X |
| 2-OCH₃ → 2-NO₂ (phenyl) | Reduced solubility | N/A |
Q. How to resolve contradictions in reported bioactivity data across similar compounds?
- Purity verification : Re-test compounds with conflicting results using HPLC-MS to rule out impurities .
- Assay standardization : Ensure consistent cell lines, incubation times, and controls .
- Structural analogs : Compare with derivatives lacking the sulfonylmethyl group to isolate functional group contributions .
Q. What mechanistic insights can be gained for key reactions in the synthesis?
- Kinetic studies : Monitor cyclization steps via in situ IR spectroscopy to identify rate-limiting steps .
- Isotopic labeling : Use ¹⁸O-labeled urea to trace carbonyl oxygen origins in the tetrahydropyrimidine ring .
- Computational studies : Density functional theory (DFT) models can predict transition states and intermediate stability .
Q. How to assess the impact of polymorphism on physicochemical properties?
- Crystallography : Compare crystal structures of polymorphs to identify packing differences .
- Thermal analysis : Differential scanning calorimetry (DSC) reveals melting point variations .
- Solubility testing : Measure dissolution rates in simulated biological fluids to correlate form with bioavailability .
Methodological Notes
- Data validation : Cross-reference NMR shifts and MS data with published analogs (e.g., ) to confirm structural assignments.
- Ethical compliance : Adhere to in vitro research protocols; no in vivo testing is implied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
